molecular formula C9H6N2O3 B2580547 7-Hydroxy-1,8-naphthyridine-3-carboxylic acid CAS No. 1894896-38-8

7-Hydroxy-1,8-naphthyridine-3-carboxylic acid

Cat. No. B2580547
CAS RN: 1894896-38-8
M. Wt: 190.158
InChI Key: TUWKOPLBUJVNOT-UHFFFAOYSA-N
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Description

7-Hydroxy-1,8-naphthyridine-3-carboxylic acid is a derivative of 1,8-naphthyridine . It is a yellow crystalline powder . It is related to the fluoroquinolones, a class of antibacterial compounds .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, including this compound, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,8-naphthyridine core with a hydroxy group at the 7-position and a carboxylic acid group at the 3-position .


Physical And Chemical Properties Analysis

This compound is a yellow crystalline powder . Its chemical formula is C22H23N3O2 and it has a molecular weight of 361.44 .

Scientific Research Applications

Cancer Therapeutics

One significant application of naphthyridine derivatives is in cancer therapeutics. Studies have shown that HIV-1 integrase inhibitors, which include the naphthyridine class of antiretroviral drugs, exhibit promising properties as cytotoxic agents for cancer treatment. Novel analogues of these compounds have been designed to overcome the limitations of naphthyridine-7-carboxamides as antiviral agents and reposition their use in cancer therapy. These derivatives have demonstrated significant cytotoxicity in a panel of cancer cell lines and effective inhibition against select oncogenic kinases (Zeng et al., 2012).

Supramolecular Chemistry

In supramolecular chemistry, the study of noncovalent weak interactions between organic bases and carboxylic acid derivatives has enhanced understanding of molecular binding. Research involving 5,7-dimethyl-1,8-naphthyridine-2-amine and various carboxylic acids has led to the development of anhydrous and hydrous multicomponent organic salts. These compounds form proton-transfer complexes characterized by homo or hetero supramolecular synthons, displaying three-dimensional framework structures (Jin et al., 2011).

Photoelectrochemical Solar Cells

Naphthyridine derivatives with hydroxy and carboxylate substituents have been synthesized and evaluated in dye-sensitized photoelectrochemical solar cells. These compounds, particularly the tetra-acid derivative, have shown unique photochemical properties upon immobilization on nanocrystalline TiO2 surfaces, demonstrating potential for applications in renewable energy technologies (Li et al., 2002).

Luminescent Materials

Naphthyridine derivatives have also found application in the development of luminescent materials. Europium(III) complexes based on carboxyl-functionalized naphthyridine derivatives have been designed and synthesized, exhibiting strong luminescence in aqueous solution with favorable photostability and sensitive pH response behavior. These properties make them intriguing candidates for bioimaging agents and pH probes (Wei et al., 2016).

Antitumor Agents

7-Substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids have been synthesized and evaluated as antitumor agents. These compounds possess moderate cytotoxic activity and have undergone structural modifications to enhance their therapeutic potential. Some derivatives have shown potent cytotoxic activity against murine and human tumor cell lines, highlighting their potential as clinically useful antitumor agents (Tsuzuki et al., 2004).

Mechanism of Action

While the specific mechanism of action for 7-Hydroxy-1,8-naphthyridine-3-carboxylic acid is not mentioned in the search results, it is known that 1,8-naphthyridine derivatives, such as nalidixic acid, act as inhibitors of the A subunit of bacterial DNA gyrase .

Future Directions

The future directions for 7-Hydroxy-1,8-naphthyridine-3-carboxylic acid and similar compounds are likely to involve further exploration of their synthesis, reactivity, and applications. These compounds have diverse biological activities and photochemical properties, making them of interest in medicinal chemistry and materials science .

properties

IUPAC Name

7-oxo-8H-1,8-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-7-2-1-5-3-6(9(13)14)4-10-8(5)11-7/h1-4H,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWKOPLBUJVNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=NC=C(C=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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